![molecular formula C30H20N4 B582553 3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline CAS No. 1234997-42-2](/img/structure/B582553.png)
3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline” is a complex organic compound. It has been studied for its potential applications in various fields such as electronic, optical, and sensor devices . The large π-conjugated structure of the imidazo[4,5-f][1,10]-phenanthroline fragment, combined with the ease of modification with donor and acceptor substituents, allows spontaneous intermolecular organization, provides a high degree of electron delocalization and a low energy of electronic transition .
Synthesis Analysis
The synthesis of this compound involves the use of a ditopic ligand with coordination centers of different types . The ligand contains a 1,10-phenanthroline fragment for Ru(II) coordination and an azadithiacrown ether moiety for Cu(II) cation binding . The first step involves the synthesis of a new ruthenium complex, followed by its complexation with Cu(II) perchlorate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a large π-conjugated structure of the imidazo[4,5-f][1,10]-phenanthroline fragment . This structure, combined with the ease of modification with donor and acceptor substituents, allows spontaneous intermolecular organization, provides a high degree of electron delocalization and a low energy of electronic transition .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use as a ligand in the formation of metal complexes . These complexes are often characterized by their ability for charge or energy transfer, noticeable photo- or electroluminescence, biological activity, nonlinear optical properties, or their ability to form MOF (metal-organic framework) structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its large π-conjugated structure, which allows spontaneous intermolecular organization, provides a high degree of electron delocalization and a low energy of electronic transition .Applications De Recherche Scientifique
Photophysical Properties for Sensing Applications
This compound exhibits unique photophysical properties due to its extended π-conjugated system. It has been utilized in the development of optical sensors for detecting metal ions and organic molecules. The compound’s ability to emit high-energy light makes it suitable for applications in fluorescence microscopy and cell imaging , where it can serve as a fluorescent probe .
Therapeutic Research
In the realm of therapeutic applications, this compound has shown potential due to its structural complexity and interaction with biological molecules. It could be used in designing drug candidates that target specific proteins or DNA sequences, contributing to the field of targeted cancer therapies .
Environmental Monitoring
The heterocyclic nature of this compound allows for its use in environmental monitoring. It can be incorporated into chemical sensors that detect pollutants and toxic substances, providing a means for real-time environmental assessment and pollution control .
Material Science
3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline: can be used in material science, particularly in the synthesis of organic semiconductors . Its rigid structure and electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Catalysis
The compound’s structure is conducive to acting as a ligand in transition metal complexes . These complexes can be applied in catalysis, aiding in various chemical reactions, including oxidation-reduction processes and organic synthesis .
Molecular Electronics
Due to its conductive properties, this compound is being explored in the field of molecular electronics . It could be used to create molecular wires, switches, and other components that are essential for developing nanoscale electronic devices .
Mécanisme D'action
Propriétés
IUPAC Name |
3-methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N4/c1-34-29-25-9-5-17-32-27(25)26-24(8-4-16-31-26)28(29)33-30(34)21-13-10-20(11-14-21)23-15-12-19-6-2-3-7-22(19)18-23/h2-18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVILDUORGWESI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C4=C2C=CC=N4)N=CC=C3)N=C1C5=CC=C(C=C5)C6=CC7=CC=CC=C7C=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


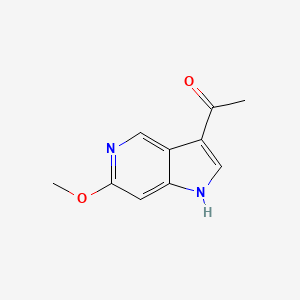

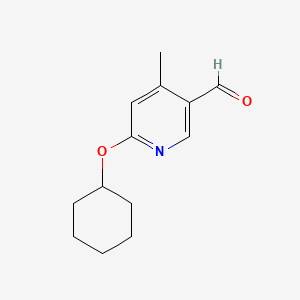

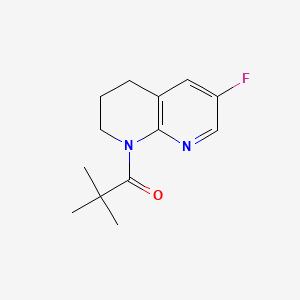
![2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582482.png)


![1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide](/img/structure/B582485.png)
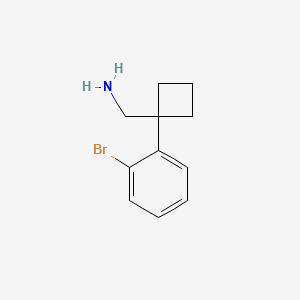

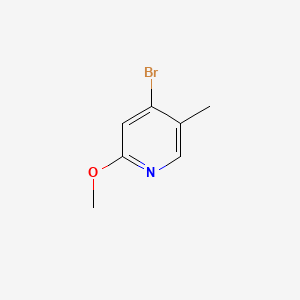
![4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582491.png)